2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

Catalog No.
S15928484
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-o...

Product Name

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

IUPAC Name

2-amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-7-5-10(12(14)9(3)13)11(15-4)6-8(7)2/h5-6,9H,13H2,1-4H3

InChI Key

MBUCJBJHBCQLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C(=O)C(C)N

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one is an organic compound characterized by its structural composition, which includes an amino group, a methoxy group, and a phenyl ring with two methyl substituents. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique functional groups that can influence its reactivity and biological activity.

, including:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to yield secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions under basic conditions.

These reactions can lead to various products depending on the specific reagents and conditions employed.

2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one exhibits significant biological activity, particularly in studies related to enzyme inhibition and protein interactions. The amino group allows for the formation of hydrogen bonds with active sites on enzymes or receptors, while the methoxy and methyl groups may enhance binding affinity and specificity. This compound has been investigated for its potential anticancer properties, as well as its role in modulating various biological pathways .

The synthesis of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one typically involves several steps:

  • Formation of an Intermediate: A common method starts with the reaction of 2-methoxy-4,5-dimethylbenzaldehyde with nitroethane to produce a nitrostyrene intermediate.
  • Reduction: This intermediate is then reduced using lithium aluminum hydride to yield the desired amine product.

In industrial settings, optimized reaction conditions are employed to enhance yield and purity, potentially utilizing continuous flow reactors and advanced purification techniques.

The compound has several applications across various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: It is used in studies focusing on enzyme inhibition and protein interactions.
  • Industry: The compound finds utility in the production of dyes, pigments, and other industrial chemicals.

Research into the interactions of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one with biological targets has revealed its potential to modulate enzyme activity. Its structural features enable it to fit into active sites of proteins, influencing their function. These interactions are critical for understanding the compound's pharmacological properties and its potential therapeutic applications .

Several compounds share structural similarities with 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one:

  • 2-Amino-1-(2-methoxyphenyl)propan-1-one
  • 2-Amino-1-(4,5-dimethylphenyl)propan-1-one
  • 2-Amino-1-(2,4-dimethylphenyl)propan-1-one

Uniqueness

The uniqueness of 2-Amino-1-(2-methoxy-4,5-dimethylphenyl)propan-1-one lies in its combination of both methoxy and dimethyl groups on the phenyl ring. This specific arrangement enhances its solubility and stability compared to similar compounds. Furthermore, these functional groups significantly influence its chemical reactivity and biological activity, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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